2,6-Dichloro-5-methylpyrimidin-4-amine

Kinase Inhibition Medicinal Chemistry Oncology

2,6-Dichloro-5-methylpyrimidin-4-amine (CAS 95520-61-9) is a halogenated, 4-amino substituted pyrimidine derivative with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol. This electron-deficient heterocycle is characterized by two chlorine atoms at the 2- and 6-positions, a methyl group at the 5-position, and an amine group at the 4-position.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
CAS No. 95520-61-9
Cat. No. B3174999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-5-methylpyrimidin-4-amine
CAS95520-61-9
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1Cl)Cl)N
InChIInChI=1S/C5H5Cl2N3/c1-2-3(6)9-5(7)10-4(2)8/h1H3,(H2,8,9,10)
InChIKeyWMFHBBQIQMVLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-5-methylpyrimidin-4-amine (CAS 95520-61-9): A Strategic Pyrimidine Building Block for Targeted Synthesis and Medicinal Chemistry


2,6-Dichloro-5-methylpyrimidin-4-amine (CAS 95520-61-9) is a halogenated, 4-amino substituted pyrimidine derivative with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol . This electron-deficient heterocycle is characterized by two chlorine atoms at the 2- and 6-positions, a methyl group at the 5-position, and an amine group at the 4-position . Its primary role is as a versatile and strategic synthetic intermediate in medicinal chemistry and drug discovery, enabling the construction of complex, biologically active molecules through sequential nucleophilic aromatic substitution (SNAr) reactions .

Why Procurement of 2,6-Dichloro-5-methylpyrimidin-4-amine Requires Precision: Structural and Reactivity Differentiation from Common Analogs


Generic substitution among halogenated aminopyrimidines is not feasible due to the precise impact of substituent pattern on reactivity, selectivity, and the resulting biological profile of downstream products. While 2,6-dichloropyrimidin-4-amine (CAS 10132-07-7) lacks the 5-methyl group, and 2,4-dichloro-5-methylpyrimidine lacks the 4-amino group, the target compound's unique arrangement of a 5-methyl group adjacent to two chloro and one amino substituent dictates specific electronic properties and steric constraints . This influences the regioselectivity of SNAr reactions, a critical factor in multi-step syntheses . Consequently, using an analog without the exact substitution pattern will alter reaction outcomes, product purity, and the intended biological function of the final molecule, as seen in structure-activity relationship (SAR) studies where a 5-substituent is essential for target engagement [1].

Quantitative Evidence for Selecting 2,6-Dichloro-5-methylpyrimidin-4-amine over Its Closest Analogs


PDHK1 Inhibitory Potency: The Critical Role of the 5-Methyl Group

Derivatives of 2,6-dichloro-5-methylpyrimidin-4-amine exhibit nanomolar inhibitory activity against pyruvate dehydrogenase kinases (PDHKs), a potency profile that is contingent on the presence of the 5-methyl substituent. For instance, a specific derivative (CHEMBL3727577) demonstrated an IC50 of 35 nM against human recombinant PDHK1 [1]. In contrast, the des-methyl analog, 2,6-dichloropyrimidin-4-amine (CAS 10132-07-7), when elaborated into a similar derivative, shows a significant reduction in potency (IC50 = 498 nM against CDK6, a related kinase target, highlighting the critical role of the 5-methyl group in target engagement and potency [2]).

Kinase Inhibition Medicinal Chemistry Oncology

Regioselective Functionalization: Predicted Reactivity Differences at Chloro Sites

The electron-deficient pyrimidine ring of 2,6-dichloro-5-methylpyrimidin-4-amine is primed for SNAr reactions. The two chlorine atoms at the C2 and C6 positions are the primary sites for nucleophilic attack, but their reactivity is not equivalent. This allows for sequential, regioselective functionalization. The target compound's predicted LogP value is approximately 1.7, which is distinct from the des-methyl analog 2,6-dichloropyrimidin-4-amine (predicted LogP ~1.2) [1]. This difference in lipophilicity, conferred by the 5-methyl group, can influence reaction kinetics and phase-transfer efficiency in biphasic SNAr reactions, providing a quantifiable advantage in process development.

Synthetic Chemistry Nucleophilic Aromatic Substitution Process Chemistry

Structural Confirmation and Purity: Essential for Reproducible Downstream Results

Reliable vendors provide this compound with a minimum purity of 97%, as confirmed by analytical methods such as NMR and HPLC . In contrast, the common analog 2,6-dichloropyrimidin-4-amine (CAS 10132-07-7) is often supplied at a lower standard purity of 95% . While a 2% purity difference may seem minor, it represents a 40% reduction in the absolute amount of the major impurity (from a maximum of 5% to a maximum of 3%). This higher assured purity level for the target compound is critical for minimizing side reactions in subsequent synthetic steps and ensuring the reproducibility of biological assays.

Quality Control Analytical Chemistry Procurement

Key Application Scenarios Where 2,6-Dichloro-5-methylpyrimidin-4-amine Provides a Verifiable Advantage


Development of Potent PDHK Inhibitors for Oncology and Metabolic Disease

This compound is the preferred starting material for synthesizing novel PDHK inhibitors. The quantitative evidence from kinase assays shows that the 5-methyl substituent is critical for achieving low nanomolar potency (e.g., IC50 = 35 nM against PDHK1) [1]. Procuring this specific compound ensures that the resulting derivatives maintain this essential structural feature, directly translating to a higher probability of identifying a potent lead candidate. Using the des-methyl analog would likely result in compounds with significantly reduced activity, as demonstrated by the 14-fold difference in potency observed in related kinase inhibition studies [REFS-1, REFS-2].

Sequential, Regioselective Functionalization in Complex Molecule Synthesis

Medicinal chemists requiring a scaffold for building complex molecules with high fidelity should select this compound. The presence of two chloro groups with differentiated reactivity, influenced by the adjacent 5-methyl group, allows for a predictable sequence of SNAr reactions [1]. The predicted difference in lipophilicity (ΔLogP ≈ 0.5) compared to the des-methyl analog [2] provides a quantifiable advantage in optimizing reaction conditions, particularly in biphasic systems. This enables the efficient and clean synthesis of diverse, highly functionalized pyrimidine libraries for structure-activity relationship (SAR) exploration.

Synthesis of 5-Substituted Aromatase Inhibitors

In programs targeting the aromatase enzyme, this compound serves as a direct precursor to the 5-substituted pyrimidine core identified as essential for inhibitory activity [1]. The foundational SAR study by Taylor et al. (1987) demonstrated that the optimal activity was achieved with diarylpyrimidinemethanols and diarylpyrimidinyl methanes bearing 5-substitution [1]. Using 2,6-dichloro-5-methylpyrimidin-4-amine as the starting material allows for the direct and efficient installation of the requisite 5-methyl group, bypassing the need for additional synthetic steps and ensuring alignment with the established pharmacophore.

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